4-(2-Furyl)butan-2-one
Overview
Description
4-(2-Furyl)butan-2-one, also known as this compound, is an organic compound with the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol . It is a furan derivative, characterized by the presence of a furan ring attached to a butanone moiety. This compound is commonly used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or other biological molecules.
Biochemical Pathways
4-(2-Furyl)butan-2-one participates in base catalyzed aldol condensation of furfurals with acetone or propanal . It also participates in aldol-condensation and hydrogenation reactions of synthetic bio-oils at 100°C and 400 psi in a biphasic system of decalin/water
Biochemical Analysis
Biochemical Properties
4-(2-Furyl)butan-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key enzymes it interacts with is cytochrome P450, which is involved in the metabolism of various substances. The interaction between this compound and cytochrome P450 can lead to the formation of reactive metabolites, which can further interact with other biomolecules, potentially leading to oxidative stress and cellular damage .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune response and inflammation . By affecting NF-κB activity, this compound can alter the expression of genes involved in inflammation and immune response, thereby impacting cellular function and health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. Additionally, this compound can inhibit or activate enzymes involved in key metabolic pathways. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby affecting neurotransmission . These molecular interactions highlight the diverse mechanisms through which this compound influences cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound can undergo oxidative degradation, leading to the formation of reactive oxygen species (ROS) that can cause cellular damage . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant properties. At high doses, it can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s impact on cellular function. These findings underscore the importance of dosage considerations in the study of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways is its metabolism by cytochrome P450 enzymes, leading to the formation of reactive metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The involvement of this compound in these pathways highlights its role in cellular metabolism and its potential impact on overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound provides insights into its mechanisms of action and its impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Furyl)butan-2-one can be synthesized through the aldol condensation of furfural and acetone . This reaction typically involves the use of solid-base catalysts, such as calcined-rehydrated layered double hydroxides (LDH), under controlled conditions . The reaction proceeds as follows:
Aldol Condensation: Furfural reacts with acetone in the presence of a base catalyst to form 4-(2-furyl)-3-buten-2-one.
Hydrogenation: The intermediate 4-(2-furyl)-3-buten-2-one is then hydrogenated to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Furyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Hydrogenation of 4-(2-furyl)-3-buten-2-one to this compound is a common reduction reaction.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: this compound.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
4-(2-Furyl)butan-2-one has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(2-Furyl)-3-buten-2-one: An intermediate in the synthesis of 4-(2-furyl)butan-2-one.
1-(2-Furyl)butan-3-one: Another furan derivative with similar structural features.
Uniqueness
This compound is unique due to its specific combination of a furan ring and a butanone moiety, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
4-(furan-2-yl)butan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJUJWSDTDBTLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052443 | |
Record name | 4-(2-Furyl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless solid; Spicy caramel aroma | |
Record name | 1-(2-Furyl)butan-3-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1501/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water, Soluble (in ethanol) | |
Record name | 1-(2-Furyl)butan-3-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1501/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
699-17-2 | |
Record name | 4-(2-Furyl)-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=699-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Furyl)-2-butanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butanone, 4-(2-furanyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(2-Furyl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-furyl)butan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.757 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(2-FURYL)-2-BUTANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3634NE7KS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-(2-Furyl)butan-3-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032290 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-(furan-2-yl)butan-2-one formation in the study's context?
A1: In the study by [author's name redacted], 4-(furan-2-yl)butan-2-one is identified as one of the products formed during the hydrodeoxygenation (HDO) of furfural-acetone condensation adduct (FAA) []. The presence of this compound within the product mixture provides valuable insight into the reaction pathway and the influence of different catalyst supports on product selectivity during HDO. Specifically, 4-(furan-2-yl)butan-2-one formation signifies a partial hydrogenation of the initial FAA molecule, indicating that the reaction conditions and catalyst choice can influence the degree of deoxygenation and hydrogenation occurring.
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